4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
Beschreibung
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine (CAS: 339026-08-3) is a heterocyclic compound with the molecular formula C₁₉H₁₆BrN₅O and a molecular weight of 410.27 g/mol . Its structure features a triazoloquinazoline core annelated at the [4,3-c] position, substituted with a 4-bromophenyl group at position 3 and a morpholine moiety at position 3. Predicted physicochemical properties include a density of 1.63±0.1 g/cm³ and a pKa of 1.48±0.30, suggesting moderate solubility in polar solvents .
The compound is synthesized via cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters (e.g., triethyl orthoformate) under reflux, followed by functionalization through Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the morpholine group .
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c20-14-7-5-13(6-8-14)17-22-23-18-15-3-1-2-4-16(15)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWDGZSHCGMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the oxidative cyclization of corresponding hydrazones with bromine in glacial acetic acid at room temperature . This method ensures the formation of the triazoloquinazoline core structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted triazoloquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes. The compound’s triazoloquinazoline core structure allows it to bind effectively to target proteins, thereby modulating their activity and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s morpholine group at position 5 distinguishes it from derivatives with biphenyl (e.g., ) or nitro-thienyl (e.g., ) substituents, which influence electronic and steric properties.
- Annelation position ([4,3-c] vs. [1,5-c]) affects isomer stability; [1,5-c] isomers form via Dimroth rearrangement under acidic conditions .
Photophysical Properties
Table 2: Photophysical Data for Triazoloquinazoline Derivatives
Key Observations :
- The target compound’s photophysical properties remain uncharacterized, but analogs with electron-donating groups (e.g., diphenylamino-biphenyl) exhibit high Φ (up to 94%) and solvatochromism due to intramolecular charge transfer .
- Morpholine, being a weak electron donor, may reduce Φ compared to biphenyl derivatives but enhance solubility in polar media.
Table 3: Cytotoxic Activity of Triazoloquinazoline Derivatives
Key Observations :
- The morpholine group in the target compound may reduce cytotoxicity compared to nitro-thienyl derivatives (e.g., NTCHMTQ), which induce necrosis in melanoma cells .
- Chloro-substituted analogs (e.g., ) are reactive intermediates for further functionalization but lack biological data.
Biologische Aktivität
The compound 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-(4-bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline
- Molecular Formula : C19H16BrN5O
- CAS Number : 339026-08-3
This compound features a complex structure that includes a triazoloquinazoline core and a morpholine moiety, which are significant for its biological interactions.
The primary target of this compound is the P300/CBP-associated factor (PCAF) . It binds to the active site of PCAF, inhibiting its function. This interaction is crucial for regulating gene expression and cellular processes related to cancer progression. The compound's action involves:
- Inhibition of Enzymatic Activity : The binding to PCAF disrupts its role in acetylation processes essential for gene regulation.
- Cytotoxic Effects : Studies have shown that it exhibits cytotoxicity against various human cancer cell lines through mechanisms involving DNA binding and apoptosis induction.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Growth Inhibition : The compound has been tested against multiple cancer cell lines with moderate to high efficacy in inhibiting cell proliferation.
- Mechanistic Insights : It induces cell cycle arrest and apoptosis in cancer cells by modulating pathways associated with BRD4 and PARP1 inhibition. For instance, one study indicated that derivatives of this compound could effectively induce apoptosis in breast cancer cell lines (e.g., MDA-MB-468) without significant toxicity .
Interaction with Biological Targets
This compound has been studied for its interactions with various biological targets:
- DNA Intercalation : It has demonstrated the ability to intercalate into DNA, affecting transcriptional regulation.
- Kinase Inhibition : The compound shows promising profiles as a kinase inhibitor, stabilizing several kinases with comparable efficacy to known inhibitors .
In Vitro Studies
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis via BRD4 inhibition |
| MDA-MB-468 | 12 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 20 | DNA intercalation |
These findings suggest that the structural modifications in the triazoloquinazoline framework can significantly influence the anticancer activity.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable drug-like properties. It demonstrates adequate solubility and permeability characteristics essential for oral bioavailability.
Q & A
Q. What are the optimized synthetic routes for 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine?
The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, triazoloquinazoline derivatives are often prepared using general procedure G (as described for analogous compounds in and ), which involves coupling intermediates under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide). Key steps include:
- Cyclization : Reacting bromophenyl precursors with morpholine derivatives in anhydrous dichloromethane or methanol.
- Purification : Flash column chromatography (e.g., 10% methanol in dichloromethane) yields >95% purity, confirmed by HPLC .
- Validation : ¹H/¹³C NMR and HRMS are critical for verifying intermediate structures and final product integrity .
Q. How is structural confirmation achieved for this compound?
Structural elucidation relies on:
- X-ray crystallography : Single-crystal analysis (e.g., space group P1̄) provides bond lengths and angles, confirming the triazoloquinazoline core and morpholine substitution pattern .
- Spectroscopic techniques : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for triazole carbons) match predicted chemical environments .
Q. What methods ensure purity and stability during storage?
- HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and monitor degradation .
- Storage : Stable at –20°C under inert gas (argon) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide functional modifications?
SAR studies on analogous triazoloquinazoline derivatives () suggest:
- Bromophenyl substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition).
- Morpholine moiety : Improves solubility and pharmacokinetics.
- Methodology : Replace bromine with electron-withdrawing groups (e.g., Cl, CF₃) and assess activity via enzyme assays (IC₅₀) .
Q. What computational tools validate experimental data contradictions?
Q. How to address contradictions in spectral data during characterization?
Q. How can pharmacophore models aid in target identification?
Pharmacophore models derived from triazoloquinazoline analogs () highlight:
- Hydrophobic regions : Bromophenyl and morpholine groups.
- Hydrogen-bond acceptors : Triazole nitrogen atoms.
- Application : Screen databases (e.g., ChEMBL) for kinases or GPCRs with complementary binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
